

GPR41 Agonist-1: In Vivo Administration Protocol for Mice

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Compound of Interest

Compound Name: GPR41 agonist-1

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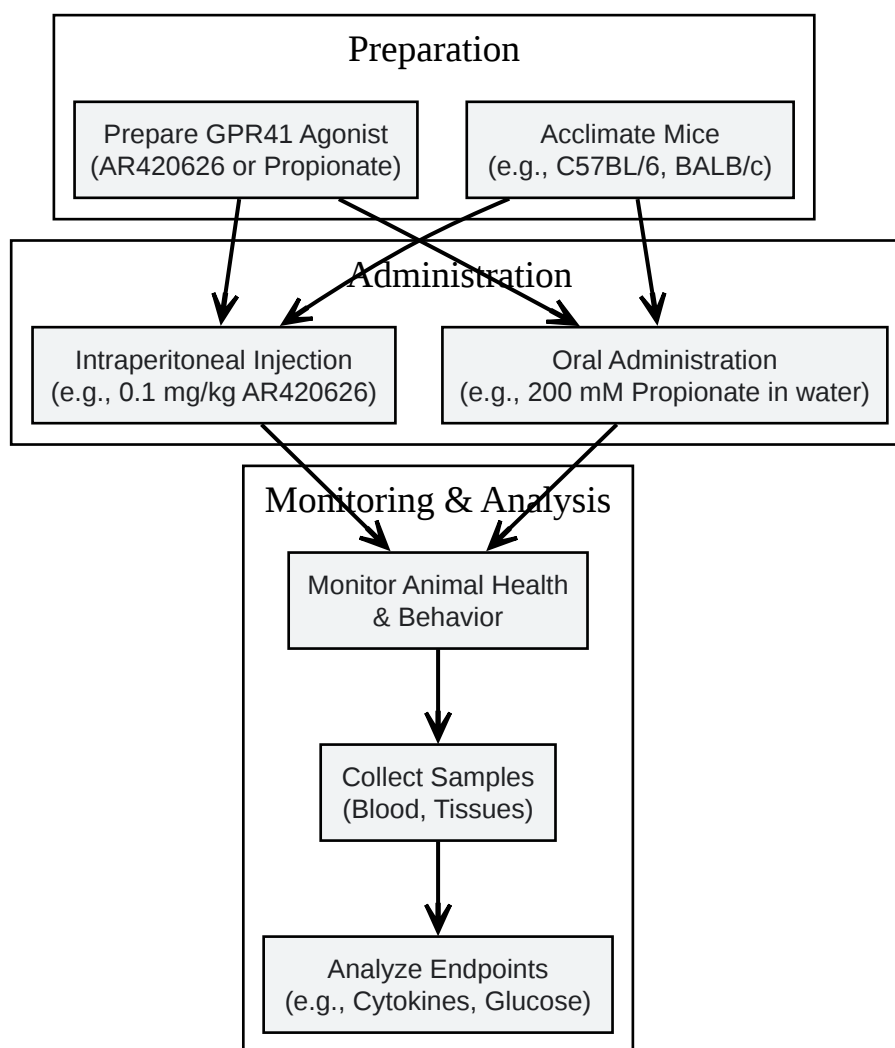
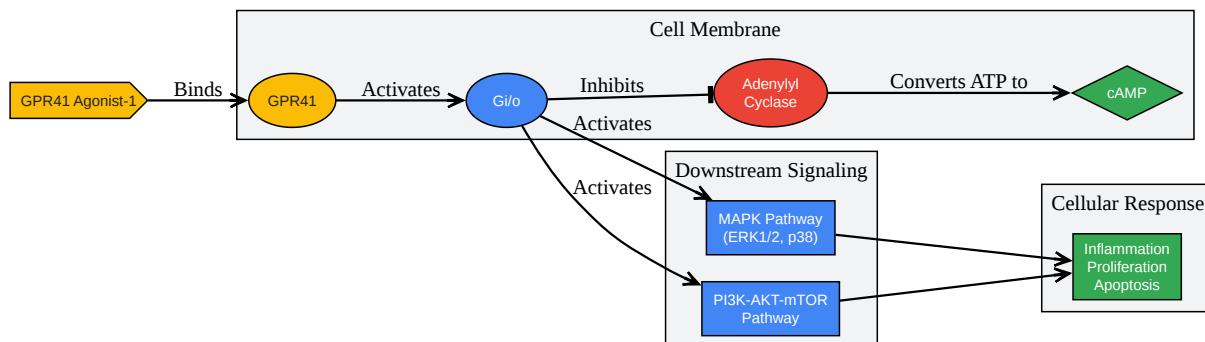
These application notes provide a detailed protocol for the in vivo administration of **GPR41 agonist-1** in mice, drawing from established methodologies for both synthetic agonists and natural ligands. This document outlines the materials, procedures, and expected outcomes to guide researchers in studying the physiological effects of GPR41 activation.

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as propionate.[1] Activation of GPR41 is implicated in various physiological processes, including immune response, metabolic regulation, and hormone secretion.[2][3][4] This protocol details the administration of **GPR41 agonist-1**, a representative agonist, to murine models to investigate its therapeutic potential.

GPR41 Signaling Pathway

Upon binding of an agonist, GPR41 primarily couples to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Downstream signaling can activate the MAPK/ERK pathway (ERK1/2 and p38) and the PI3K-AKT-mTOR pathway, influencing cellular processes like inflammation, proliferation, and apoptosis.[5]



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